molecular formula C9H17ClO4S B13520746 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride

Cat. No.: B13520746
M. Wt: 256.75 g/mol
InChI Key: SVFBOQQNWGHCSN-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydrofuran (THF) substituent. The molecule consists of a butane chain with a sulfonyl chloride group at position 1 and a methoxy-linked THF-3-yl group at position 4. Sulfonyl chlorides are highly reactive intermediates, commonly employed in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds for pharmaceutical and agrochemical applications .

Structural characterization of such compounds often involves X-ray crystallography, leveraging programs like SHELX for refinement and ORTEP-III for graphical representation . For instance, Example 52 in describes a structurally related sulfonamide with a THF substituent, synthesized for pharmaceutical applications, highlighting the relevance of such moieties in drug design .

Properties

Molecular Formula

C9H17ClO4S

Molecular Weight

256.75 g/mol

IUPAC Name

4-(oxolan-3-ylmethoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO4S/c10-15(11,12)6-2-1-4-13-7-9-3-5-14-8-9/h9H,1-8H2

InChI Key

SVFBOQQNWGHCSN-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride involves introducing the sulfonyl chloride group onto the THF-containing butane scaffold. Common synthetic routes include:

  • Direct Sulfonation
    • Reacting butane-1,4-diol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative.
    • Subsequent treatment with tetrahydrofuran yields the desired compound.
  • Sulfonylation of THF
    • Starting with tetrahydrofuran, sulfonylation can occur using various reagents (e.g., chlorosulfonic acid, sulfur trioxide).
    • The resulting sulfonyl THF is then reacted with butane-1,4-diol to form the target compound.

Industrial Production

Industrial-scale production typically involves optimized versions of the above methods, ensuring high yield and purity.

Chemical Reactions Analysis

Reactivity

Common Reagents and Conditions

    Sulfonylation: Chlorosulfonic acid, sulfur trioxide, or thionyl chloride.

    THF Ring Opening: Alkali metal hydroxides (e.g., NaOH) or strong bases.

Major Products

    Sulfonyl THF Derivatives: Various sulfonyl THF compounds, depending on substitution patterns.

Scientific Research Applications

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential drug candidates due to its reactivity and structural features.

    Polymer Chemistry: Incorporation into polymers for specific properties.

Mechanism of Action

    Target Interaction: The sulfonyl chloride group can react with nucleophiles (e.g., amino acids, proteins) in biological systems.

    Pathways: Activation of specific pathways or inhibition of enzymatic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between the target compound and structurally related sulfonyl derivatives:

Compound Name Functional Groups Key Structural Features Reactivity/Applications
4-((THF-3-yl)methoxy)butane-1-sulfonyl chloride Sulfonyl chloride, THF ether Aliphatic chain with THF substituent High reactivity; intermediate for sulfonamides
Tosyl chloride (p-toluenesulfonyl chloride) Sulfonyl chloride, aromatic ring Aromatic sulfonyl chloride Stable; widely used in protecting groups
Butanesulfonyl chloride Sulfonyl chloride, aliphatic chain Straight-chain aliphatic sulfonyl chloride Flexible; less steric hindrance
Example 52 () Sulfonamide, THF ether Aromatic sulfonamide with THF substituent Pharmaceutical applications
Metsulfuron-methyl () Sulfonylurea, triazine ring Herbicide with sulfonylurea linkage Low reactivity; agrochemical use

Reactivity and Stability

  • Reactivity : The target compound’s sulfonyl chloride group is more reactive than sulfonamides (e.g., Example 52) or sulfonylureas (e.g., metsulfuron-methyl), making it preferable for nucleophilic substitution reactions . The THF ether may donate electron density, slightly modulating reactivity compared to purely aliphatic sulfonyl chlorides.
  • Stability : Aromatic sulfonyl chlorides (e.g., tosyl chloride) are more thermally stable due to resonance stabilization, whereas aliphatic variants like the target compound may require low-temperature storage to prevent hydrolysis.

Solubility and Solvent Compatibility

  • The THF substituent likely enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to aromatic sulfonyl chlorides, aligning with trends observed in Example 52’s sulfonamide .
  • In contrast, sulfonylureas () exhibit lower solubility in organic solvents due to their ionic triazine and urea groups .

Research Findings and Methodological Insights

  • Structural Analysis : Programs like SHELXL and ORTEP-3 are critical for resolving the stereochemistry of THF-containing compounds, ensuring accurate 3D representations .

Biological Activity

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride is a synthetic organic compound characterized by its sulfonyl chloride functional group. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. Despite limited direct studies on its biological activity, compounds with similar structures often exhibit significant pharmacological properties.

  • Molecular Formula : C₉H₁₇ClO₄S
  • Molecular Weight : 256.75 g/mol
  • Structure : The compound features a tetrahydrofuran ring, which contributes to its unique reactivity and interaction with biological systems.

Potential Biological Activities

While specific data on the biological activity of this compound is scarce, the following insights can be drawn from related compounds and structural characteristics:

  • Antibacterial Properties : Sulfonyl chlorides are often precursors to sulfonamides, which have been widely used as antibacterial agents. The reactivity of the sulfonyl chloride group allows for the formation of sulfonamide derivatives that can inhibit bacterial growth.
  • Enzyme Inhibition : Compounds containing sulfonyl groups have been shown to interact with various enzymes, potentially acting as inhibitors. This could be relevant for therapeutic applications targeting specific enzyme pathways involved in diseases .
  • Modulation of Biological Pathways : The unique structural features of this compound may allow it to modulate biological pathways, although specific targets remain to be elucidated through further research .

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity Potential
4-(2-Methoxyphenoxy)butane-1-sulfonyl chlorideMethoxy group on phenolAntibacterial activity
3-(Tetrahydrofuran)propane sulfonic acidSulfonic acid instead of sulfonyl chlorideMore polar, differing solubility
2-(Tetrahydrofuran)ethylsulfonamideContains an ethylene groupUsed primarily as a sulfonamide antibiotic

This table illustrates various compounds related to this compound, highlighting their structural features and potential biological activities.

The mechanisms through which compounds like this compound exert their biological effects often involve:

  • Formation of Covalent Bonds : The reactivity of the sulfonyl chloride can lead to covalent modifications of target proteins or enzymes, altering their function.
  • Interaction with Biological Molecules : The tetrahydrofuran moiety may enhance the compound's ability to penetrate cellular membranes or interact with specific receptors or enzymes within cells.

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